6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Beschreibung
The core structure features a pyrazole ring fused with a pyrimidinone moiety. Key substituents include:
Eigenschaften
IUPAC Name |
6-(1,3-benzodioxol-5-ylmethyl)-5-[(2,5-dimethylphenyl)methylsulfanyl]-1-ethyl-3-methylpyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S/c1-5-29-23-22(17(4)27-29)26-25(33-13-19-10-15(2)6-7-16(19)3)28(24(23)30)12-18-8-9-20-21(11-18)32-14-31-20/h6-11H,5,12-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIHPSNJJSJRBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC4=C(C=C3)OCO4)SCC5=C(C=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 404.51 g/mol. The structure features a pyrazolo[4,3-d]pyrimidine core substituted with a benzo[d][1,3]dioxole moiety and a thioether group, which may contribute to its biological activity.
Synthesis
Research indicates that compounds with similar structures can be synthesized through various methods. For instance, a study on related benzo[d][1,3]dioxole derivatives employed thiourea chemistry to yield compounds with significant anticancer activity . The synthesis typically involves multi-step reactions that include the formation of the pyrazolo[4,3-d]pyrimidine framework followed by substitution reactions to introduce the benzo[d][1,3]dioxole and thioether groups.
Anticancer Activity
One of the most notable biological activities reported for compounds in this class is their anticancer properties. A study highlighted that derivatives containing benzo[d][1,3]dioxole moieties exhibited potent cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) . The IC50 values for these compounds were significantly lower than those of standard chemotherapeutic agents like doxorubicin, indicating enhanced potency.
| Cell Line | IC50 Value (µM) | Standard Drug IC50 Value (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
The mechanism of action appears to involve the inhibition of the epidermal growth factor receptor (EGFR), leading to apoptosis as evidenced by annexin V-FITC assays and cell cycle analysis . Additionally, alterations in mitochondrial apoptosis pathway proteins such as Bax and Bcl-2 were observed.
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of dibenzo[b,f][1,5]diazocine derivatives against cancer cell lines (HeLa and U87) and found promising results that could be extrapolated to similar structures including our compound .
- Molecular Docking Studies : Molecular docking studies have been conducted to predict binding affinities and interactions of these compounds with target proteins involved in cancer progression. These studies support the hypothesis that structural modifications can enhance biological activity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
Critical Analysis of Substituent Effects
- Position 6 : The benzodioxole-methyl group is unique among analogs; similar groups in other scaffolds enhance CNS activity , suggesting possible applications in neurological targets.
- Position 1 and 3 : Ethyl and methyl groups likely improve metabolic stability over bulkier substituents (e.g., isopropyl in ), which may slow hepatic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
